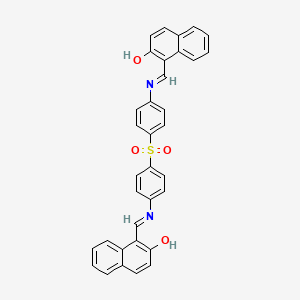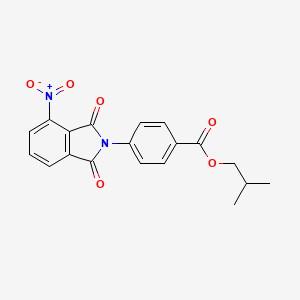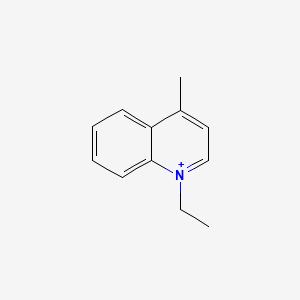
4,4'-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone is a complex organic compound with the molecular formula C34H24N2O4S and a molecular weight of 556.63 g/mol This compound is known for its unique structure, which includes two naphthylmethyleneamino groups attached to a diphenyl sulfone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone typically involves the condensation reaction between 4,4’-diaminodiphenyl sulfone and 2-hydroxy-1-naphthaldehyde . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base linkages back to the corresponding amines and aldehydes.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines and aldehydes.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: It can interfere with oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminodiphenyl sulfone: A precursor in the synthesis of 4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone.
2-Hydroxy-1-naphthaldehyde: Another precursor used in the synthesis.
Schiff Bases: Compounds with similar Schiff base linkages.
Uniqueness
4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone is unique due to its dual naphthylmethyleneamino groups, which provide enhanced stability and reactivity compared to other Schiff bases. This unique structure allows it to form stable metal complexes and exhibit diverse biological activities .
Propriétés
Numéro CAS |
21708-77-0 |
|---|---|
Formule moléculaire |
C34H24N2O4S |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
1-[[4-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C34H24N2O4S/c37-33-19-9-23-5-1-3-7-29(23)31(33)21-35-25-11-15-27(16-12-25)41(39,40)28-17-13-26(14-18-28)36-22-32-30-8-4-2-6-24(30)10-20-34(32)38/h1-22,37-38H |
Clé InChI |
KVRFEHSUTMNNRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N=CC5=C(C=CC6=CC=CC=C65)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11709945.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11709953.png)
![4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709961.png)
![(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate](/img/structure/B11709962.png)
![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11709972.png)
![ethyl 4-(5-{(1Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11709979.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)



![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)
